![molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6](/img/structure/B173919.png)
N-(2-Methoxy-2-methylpropyl)formamide
Overview
Description
N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is 2-methoxy-2-methylpropylformamide .
Synthesis Analysis
The synthesis of N-formamides, including N-(2-Methoxy-2-methylpropyl)formamide, traditionally involves the use of excessive formylating reagents such as formic acid, chloral, formate, methanol, formaldehyde, and carbon .Molecular Structure Analysis
The InChI code for N-(2-Methoxy-2-methylpropyl)formamide is 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) . The compound has a complexity of 91.1 and a topological polar surface area of 38.3 Ų .Physical And Chemical Properties Analysis
N-(2-Methoxy-2-methylpropyl)formamide has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Chemical Synthesis
“N-(2-Methoxy-2-methylpropyl)formamide” is used in chemical synthesis . It’s a versatile compound that can be used in a variety of reactions due to its unique structure and properties .
Isocyanide Synthesis
This compound has been used in a more sustainable isocyanide synthesis . The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes .
Green Chemistry
The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . This makes “N-(2-Methoxy-2-methylpropyl)formamide” an important compound in the field of green chemistry .
Amination
“N,N-dialkyl amides” like “N-(2-Methoxy-2-methylpropyl)formamide” have been used in amination . This process involves the introduction of an amino group into a molecule .
Formylation
“N,N-dialkyl amides” have also been used in formylation , a process that involves the introduction of a formyl group into a molecule .
Cyanation
“N,N-dialkyl amides” have been used in cyanation , a process that involves the introduction of a cyano group into a molecule .
properties
IUPAC Name |
N-(2-methoxy-2-methylpropyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEBUUZRQLKSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563881 | |
Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methylpropyl)formamide | |
CAS RN |
112129-25-6 | |
Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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